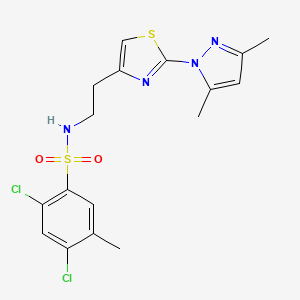
N-(3-fluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20FN3O3 and its molecular weight is 429.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, including a compound structurally similar to N-(3-fluorophenyl) acetamide. They found significant anti-inflammatory activity in some derivatives, highlighting the potential of such compounds in anti-inflammatory applications.
Antibacterial Agents
Research by Ramalingam et al. (2019) synthesized derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, demonstrating significant antibacterial activity. This suggests that compounds like N-(3-fluorophenyl) acetamide could be explored for their antibacterial properties.
Chemical Synthesis and Functionalization
The study by Nandini et al. (2014) involved the synthesis of N-benzylbenzo[b][1,8]naphthyridin-2(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides, illustrating the versatile chemical synthesis and functionalization possibilities of such compounds.
Fluorescent Chemosensor Development
Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole, similar to N-(3-fluorophenyl) acetamide, as a fluorescent chemosensor for Al3+ and Fe3+ ions [Yao et al., 2018]. This suggests potential applications in sensing and detection technologies.
Novel Antibacterial Agents
Kundenapally et al. (2019) synthesized a series of 1,8-naphthyridine based derivatives, showing potential as new antibacterial agents [Kundenapally et al., 2019]. This indicates the scope of such compounds in developing new antibacterial drugs.
Antioxidant Activity
A study on pyrazole-acetamide derivatives by Chkirate et al. (2019) revealed significant antioxidant activity, suggesting similar potential in compounds like N-(3-fluorophenyl) acetamide.
DNA Interaction Studies
The research by Naik et al. (2006) on benzo(1,8)naphthyridine-2-carboxylic acids highlighted their interaction with DNA, indicating a potential research avenue for compounds like N-(3-fluorophenyl) acetamide in genetics or pharmacology.
Stable Isotope-Labeled Antibacterial Agent Synthesis
Lin and Weaner (2012) synthesized stable isotope-labeled antibacterial agents structurally related to N-(3-fluorophenyl) acetamide, suggesting applications in pharmaceutical research and development [Lin and Weaner, 2012].
Cytotoxic Activity in Cancer Research
Deady et al. (2005) found that carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, similar to N-(3-fluorophenyl) acetamide, exhibited potent cytotoxicity against cancer cells, indicating potential applications in cancer research [Deady et al., 2005].
Ligand Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) studied benzothiazolinone acetamide analogs for ligand-protein interactions and photovoltaic efficiency, suggesting the utility of related compounds in biochemistry and renewable energy applications [Mary et al., 2020].
Intermediate in Anticancer Drug Synthesis
Zhang et al. (2019) synthesized an intermediate for anticancer drugs, indicating the potential role of similar compounds in the development of new cancer treatments [Zhang et al., 2019].
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-15-6-9-17(10-7-15)23(31)21-13-29(25-20(24(21)32)11-8-16(2)27-25)14-22(30)28-19-5-3-4-18(26)12-19/h3-13H,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBGAFJXHZUIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)
![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)


![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)



